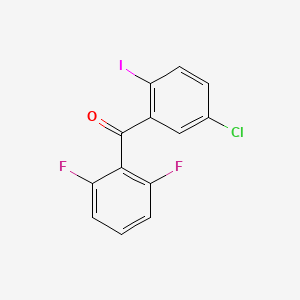

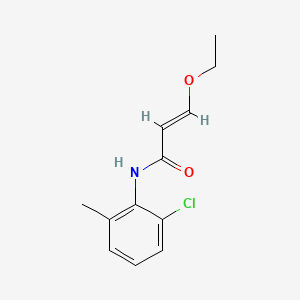

(E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide, also known as 2-chloro-6-methylphenyl-3-ethoxyacrylamide, is an organic compound used in a variety of scientific research applications. It is an acrylamide with a chloro-methylphenyl group attached to the nitrogen atom. This compound has been used in a number of biochemical and physiological experiments, and its mechanism of action and effects have been studied in detail.

科学的研究の応用

Synthesis of Antitumor Agents

- Application: The compound is used as an intermediate in the synthesis of dasatinib monohydrate, an antitumor agent. This process involves acetylation with (E)-3-ethoxyacryloyl chloride to give (E)-N-(2- chloro-6-methylphenyl)-3-ethoxyacrylamide, which is then transformed through several steps to produce dasatinib monohydrate (Zang Jia-liang et al., 2009).

Corrosion Inhibition Studies

- Application: This compound is part of a class of acrylamide derivatives that have been studied for their effectiveness as corrosion inhibitors, particularly for copper in nitric acid solutions. The effectiveness of these compounds as mixed-type inhibitors in preventing corrosion has been demonstrated using various chemical and electrochemical methods (Ahmed Abu-Rayyan et al., 2022).

Environmental and Biochemical Studies

- Application: Derivatives of this compound, such as acetochlor, have been studied for their environmental impact and biochemical pathways. Research includes the study of biodegradation processes, such as N-deethoxymethylation, and the role of specific enzymes in these processes (Fei Wang et al., 2015).

Development of Efficient Synthesis Methods

- Application: The compound has been used in the development of efficient synthesis methods for related compounds. For example, it is involved in the synthesis of 2-aminothiazole-5-carboxylamide, a precursor in the production of the anti-cancer drug dasatinib (Bang-Chi Chen et al., 2009).

Synthesis of Novel Compounds

- Application: The compound is part of the synthesis process for various novel chemical entities, such as diastereoselective synthesis and x-ray crystallographic studies of cyanoacrylamide derivatives (S. Bondock et al., 2014).

Pharmaceutical Research

- Application: (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide and its derivatives have been studied for their potential use in pharmaceutical applications, such as the synthesis of histone deacetylase inhibitors, which have implications in cancer therapy (Yi-Min Liu et al., 2015).

特性

IUPAC Name |

(E)-N-(2-chloro-6-methylphenyl)-3-ethoxyprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c1-3-16-8-7-11(15)14-12-9(2)5-4-6-10(12)13/h4-8H,3H2,1-2H3,(H,14,15)/b8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBYFNZJHXGNAGW-BQYQJAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=CC(=O)NC1=C(C=CC=C1Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C/C(=O)NC1=C(C=CC=C1Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the significance of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide in the synthesis of Dasatinib?

A1: this compound serves as a crucial building block in the multi-step synthesis of Dasatinib. [] The research outlines its conversion into 2-amino-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide (5), another key intermediate. This transformation involves a one-pot reaction with N-bromosuccinimide, water, and thiourea. Ultimately, intermediate (5) undergoes further reactions to yield the final Dasatinib molecule.

Q2: Could you elaborate on the specific reactions involving this compound in the Dasatinib synthesis?

A2: The provided research describes the synthesis of this compound from the reaction of 2-Chloro-6-methylaniline with (E)-3-ethoxyacryloyl chloride. [] This compound is then reacted with N-bromosuccinimide and water, followed by thiourea, in a single reaction vessel ("one-pot" reaction). This reaction sequence results in the formation of 2-amino-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide (5), which is a direct precursor to Dasatinib in the synthetic pathway.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B591734.png)